
Ácido 3-metoxi-2-metil-2H-indazol-6-carboxílico
Descripción general
Descripción
3-Methoxy-2-methyl-2H-indazole-6-carboxylic acid is an organic compound used for research related to life sciences . Its CAS number is 919106-89-1 .
Synthesis Analysis
The synthesis of 2H-indazoles, such as 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid, involves several strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid is 206.2 . The IUPAC name is 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid and the InChI key is GMKIZCNHXPWDGI-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical form of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid is solid . Unfortunately, no further physical and chemical properties were found in the search results.Aplicaciones Científicas De Investigación
Agentes antiinflamatorios
Los derivados de indazol se han estudiado por su potencial como agentes antiinflamatorios. Algunos compuestos, como el 3-fenil-2-[4-(trifluorometil)fenil]-4,5,6,7-tetrahidro-2H-indazol, han mostrado una alta actividad antiinflamatoria con un potencial ulcerogénico mínimo . Esto sugiere que el ácido 3-metoxi-2-metil-2H-indazol-6-carboxílico podría modificarse para mejorar sus propiedades antiinflamatorias para su uso terapéutico.
Actividad antimicrobiana
Los compuestos de indazol también se han evaluado por sus actividades antimicrobianas. Los estudios han encontrado que ciertos derivados de indazol exhiben una actividad moderada a alta contra diversas cepas bacterianas, incluidas Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. y Escherichia coli . Esto indica un potencial para que el ácido 3-metoxi-2-metil-2H-indazol-6-carboxílico sirva como un andamiaje para desarrollar nuevos agentes antimicrobianos.
Actividad antiangiogénica
Algunos derivados de indazol se han identificado con una actividad antiangiogénica significativa, que es el proceso de inhibir el crecimiento de nuevos vasos sanguíneos. Esto es particularmente importante en el contexto del tratamiento del cáncer, ya que puede evitar que los tumores obtengan el suministro de sangre necesario para su crecimiento . La estructura del ácido 3-metoxi-2-metil-2H-indazol-6-carboxílico podría explorarse por su potencial antiangiogénico.
Inhibición de COX-2
Los derivados de indazol se han investigado por su capacidad de inhibir la ciclooxigenasa-2 (COX-2), una enzima que juega un papel importante en la inflamación y el dolor. Por ejemplo, el compuesto ITB, un derivado de indazol, inhibió la producción de prostaglandina E2 (PGE2), TNF-α y MMP-13 en el cartílago osteoarticular . Esto sugiere que el ácido 3-metoxi-2-metil-2H-indazol-6-carboxílico podría ser un candidato para el desarrollo de inhibidores de COX-2.
Propiedades anticancerígenas
El núcleo de indazol se ha asociado con una variedad de propiedades biológicas, incluidas las actividades anticancerígenas. La capacidad de modular vías clave involucradas en la proliferación y supervivencia de las células cancerosas hace que el indazol sea una parte valiosa en el diseño de fármacos anticancerígenos . La investigación sobre las aplicaciones anticancerígenas específicas del ácido 3-metoxi-2-metil-2H-indazol-6-carboxílico podría producir resultados prometedores.
Efectos hipoglucémicos
Los derivados de indazol han mostrado potencial para reducir los niveles de glucosa en sangre, lo cual es beneficioso para el tratamiento de la diabetes. Al explorar los efectos hipoglucémicos de estos compuestos, se podrían desarrollar nuevos agentes terapéuticos para el manejo de la diabetes . Los efectos del ácido 3-metoxi-2-metil-2H-indazol-6-carboxílico en la regulación de la glucosa en sangre merecen una mayor investigación.
Actividad antiprotozoaria
El andamiaje de indazol se ha utilizado para crear compuestos con actividad antiprotozoaria, lo cual es crucial para tratar enfermedades causadas por parásitos protozoarios. Esta aplicación podría conducir al desarrollo de nuevos tratamientos para infecciones parasitarias .
Efectos antihipertensivos
Los derivados de indazol se han explorado por su potencial para actuar como agentes antihipertensivos, que son medicamentos que se utilizan para tratar la presión arterial alta. La diversidad estructural del indazol permite la síntesis de compuestos que pueden dirigirse a diversas vías involucradas en la regulación de la presión arterial .
Safety and Hazards
While specific safety and hazard information for 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid was not found, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Direcciones Futuras
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the medicinal properties of indazole, including 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid, could be explored in the future for the treatment of various pathological conditions .
Mecanismo De Acción
Target of Action
Indazole derivatives, which include 3-methoxy-2-methyl-2h-indazole-6-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indazole derivatives valuable for treatment .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid, may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
3-Methoxy-2-methyl-2H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This inhibition can reduce the production of pro-inflammatory mediators like prostaglandins . Additionally, 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid can bind to specific receptors on cell surfaces, modulating signal transduction pathways that are crucial for cellular responses.
Cellular Effects
The effects of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic genes . Moreover, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
At the molecular level, 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid exerts its effects through several mechanisms. It can bind to and inhibit enzymes such as COX-2, reducing the synthesis of inflammatory mediators . Additionally, it can interact with nuclear receptors, influencing gene expression by acting as a transcriptional modulator. This compound can also form hydrogen bonds with specific amino acid residues in target proteins, stabilizing or destabilizing their active conformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time.
Dosage Effects in Animal Models
The effects of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Methoxy-2-methyl-2H-indazole-6-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites.
Transport and Distribution
Within cells and tissues, 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. This distribution is crucial for its biological activity, as it determines the concentration of the compound at target sites.
Subcellular Localization
The subcellular localization of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid plays a vital role in its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . In the nucleus, it can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular energy metabolism and apoptosis.
Propiedades
IUPAC Name |
3-methoxy-2-methylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-9(15-2)7-4-3-6(10(13)14)5-8(7)11-12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKIZCNHXPWDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
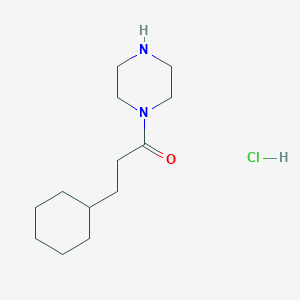
![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)


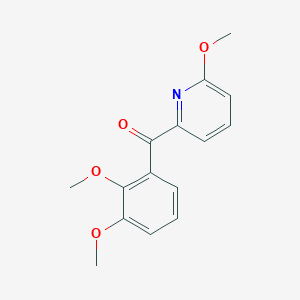

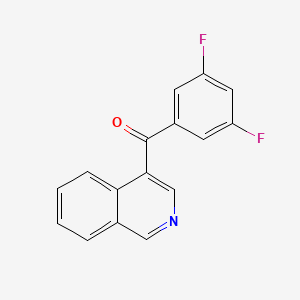
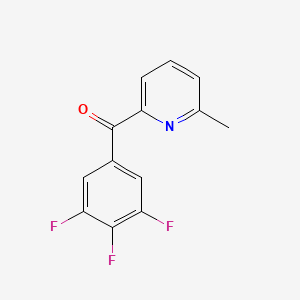


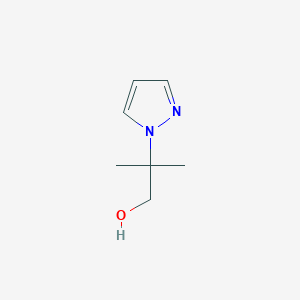
![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)
